molecular formula C12H19BrClNS B14400227 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-34-9

3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride

Cat. No.: B14400227
CAS No.: 88255-34-9
M. Wt: 324.71 g/mol
InChI Key: RWSQOTAJBLIFED-UHFFFAOYSA-M
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Description

3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with a unique structure that includes a bromine atom, a hexylsulfanyl group, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:

    Alkylation: The attachment of the hexylsulfanyl group to the pyridine ring.

    Quaternization: The formation of the pyridinium ion by reacting the pyridine derivative with an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated pyridinium derivatives.

    Substitution: Hydroxyl or amino-substituted pyridinium compounds.

Scientific Research Applications

3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hexylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methylpyridinium chloride: Lacks the hexylsulfanyl group, making it less hydrophobic.

    1-Hexyl-3-methylpyridinium chloride: Lacks the bromine atom, affecting its reactivity.

    3-Chloro-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride: Substitutes chlorine for bromine, altering its chemical properties.

Uniqueness

3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the hexylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

88255-34-9

Molecular Formula

C12H19BrClNS

Molecular Weight

324.71 g/mol

IUPAC Name

3-bromo-1-(hexylsulfanylmethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C12H19BrNS.ClH/c1-2-3-4-5-9-15-11-14-8-6-7-12(13)10-14;/h6-8,10H,2-5,9,11H2,1H3;1H/q+1;/p-1

InChI Key

RWSQOTAJBLIFED-UHFFFAOYSA-M

Canonical SMILES

CCCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-]

Origin of Product

United States

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